4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
Overview
Description
The compound “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole moiety is established by the 1,3-dipolar cycloaddition of nitrile oxide to the 4-aminobenzonitrile .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves the condensation of amidoximes with isatoic anhydrides or esters in a NaOH/DMSO medium . This reaction affords substituted 1,2,4-oxadiazolyl anilines . The presence and efficiency of luminescence in the synthesized compounds depend on the position of the amino group in these aminophenyl 1,2,4-oxadiazol derivatives .Molecular Structure Analysis
The molecular structure of “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” can be characterized by 1H and 13C NMR, MS, and IR spectroscopy . High-resolution mass spectra (HRMS) were measured on Bruker Maxis HRMS-ESI-qTOF (ESI Ionization) .Chemical Reactions Analysis
The chemical reactions involving “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” include the reaction of amidoximes bearing unprotected oxime and amino groups with isatoic anhydride directly via the amidoxime moiety without any side process .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” include a molecular weight of 175.19 g/mol . It is a solid compound . The IUPAC name is 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline . The InChI code is 1S/C9H9N3O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 .Scientific Research Applications
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Anti-infective Agents
- Field : Pharmaceutical Industry
- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- Method : The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate (31) to get amidoxime (32) followed by cyclization using acyl chloride (33) and O-arylation using 4-chloro-N-methylpicolinamide (35) .
- Results : These compounds have shown potential in the fight against deadly infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and severe acute respiratory syndrome coronavirus-2 .
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Medicine and Agriculture
- Field : Medicine and Agriculture
- Application : Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .
- Method : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
- Results : Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
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Drug Discovery
- Field : Pharmaceutical Industry
- Application : The 1,2,4-oxadiazole heterocyclic ring has received considerable attention because of its unique bioisosteric properties and an unusually wide spectrum of biological activities . It is a perfect framework for novel drug development .
- Method : After a century since the 1,2,4-oxadiazole have been discovered, the uncommon potential attracted medicinal chemists’ attention, leading to the discovery of a few presently accessible drugs containing 1,2,4-oxadiazole unit .
- Results : The interest in a 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years .
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Anticancer Agent
- Field : Medicine
- Application : A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold . These compounds were screened for anticancer activity .
- Method : The newly synthesized compounds were characterized by the FT-IR, LCMS and NMR spectral techniques .
- Results : IC 50 values of the compound 7h observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively . Most active compounds were found to be less toxic, which were determined by MTT assay method with normal cell line (L292) .
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Scintillating Materials
- Field : Material Science
- Application : Oxadiazoles have been used in the development of scintillating materials . These materials are used in a variety of applications, including radiation detection and medical imaging .
- Method : The specific methods of application can vary widely depending on the specific type of scintillating material being developed .
- Results : The use of oxadiazoles in these materials can enhance their performance, making them more effective for their intended applications .
-
Dyestuff Industry
- Field : Chemical Industry
- Application : Oxadiazoles have found applications in the dyestuff industry . They can be used in the synthesis of various types of dyes .
- Method : The specific methods of application can vary widely depending on the specific type of dye being synthesized .
- Results : The use of oxadiazoles in these dyes can enhance their color properties, making them more vibrant and long-lasting .
Safety And Hazards
properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXBJYRWWOPAOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506539 | |
Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |
CAS RN |
76635-31-9 | |
Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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